3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione
Overview
Description
3-Methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a thieno[3,2-b]pyridine core with a methyl group at the 3-position and two keto groups at the 5 and 7 positions.
Scientific Research Applications
3-Methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methylthiophene-2-carboxylic acid with ammonia or amines can lead to the formation of the thieno[3,2-b]pyridine core. Subsequent oxidation and cyclization steps yield the desired dione compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound efficiently and consistently.
Chemical Reactions Analysis
Types of Reactions
3-Methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the thieno[3,2-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thieno[3,2-b]pyridine derivatives.
Mechanism of Action
The mechanism of action of 3-Methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-methylthieno[3,2-b]pyridine
- 5-Methylthieno[3,2-b]pyridine
- 7-Methylthieno[3,2-b]pyridine
Uniqueness
3-Methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione is unique due to the presence of two keto groups at the 5 and 7 positions, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thieno[3,2-b]pyridine derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-methyl-4H-thieno[3,2-b]pyridine-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-4-3-12-8-5(10)2-6(11)9-7(4)8/h3H,2H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNQDELKWADFQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1NC(=O)CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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